![molecular formula C19H21ClN4O3 B2602225 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2034411-81-7](/img/structure/B2602225.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21ClN4O3 and its molecular weight is 388.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is Poly (ADP-ribose) polymerase 1 (PARP1), a widely explored anticancer drug target . PARP1 plays an important role in single-strand DNA break repair processes .
Mode of Action
This compound interacts with PARP1, inhibiting its function . This inhibition disrupts the DNA repair process, leading to cell death, particularly in cancer cells that heavily rely on PARP1 for survival .
Biochemical Pathways
The action of this compound affects the DNA repair pathway. By inhibiting PARP1, it prevents the repair of single-strand DNA breaks . This leads to the accumulation of DNA damage, which can trigger apoptosis, or programmed cell death .
Result of Action
The result of this compound’s action at the molecular and cellular level is the induction of cell death. By inhibiting PARP1 and disrupting DNA repair, it causes the accumulation of DNA damage. This can lead to apoptosis, particularly in cancer cells that are heavily dependent on PARP1 for survival .
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic compound characterized by its complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of the benzo[f][1,4]oxazepine core and the indazole structure suggests a diverse range of biological interactions.
Chemical Structure
The molecular formula of the compound is C15H19ClN2O3, with a molecular weight of 310.77 g/mol. The structural features include:
- Benzo[f][1,4]oxazepine core : Known for various pharmacological properties.
- Chloro substituent : Enhances biological activity.
- Indazole moiety : Associated with anti-inflammatory and anticancer properties.
Table 1: Structural Features of the Compound
Feature | Description |
---|---|
Molecular Formula | C₁₅H₁₉ClN₂O₃ |
Molecular Weight | 310.77 g/mol |
Core Structure | Benzo[f][1,4]oxazepine |
Substituents | Chloro group and indazole |
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities:
- Anticancer Activity : Studies have shown that oxazepine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with a similar oxazepine core have been demonstrated to interact with various oncogenic pathways.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
- Neuroprotective Effects : Preliminary studies suggest that this compound could protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases.
Case Studies
A recent study explored the effects of structurally similar compounds on inflammatory diseases. The findings revealed that certain oxazepine derivatives exhibited IC50 values in the nanomolar range against specific targets like RIPK1 (Receptor-interacting protein kinase 1), which is crucial for regulating necroptosis and inflammation .
Another investigation into the pharmacological profiles of related compounds highlighted their potential in treating chronic immune inflammatory disorders such as ulcerative colitis and psoriasis .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit serine peptidases and other enzymes involved in cellular signaling.
- Modulation of Receptor Activity : The interaction with various receptors can lead to altered cell signaling pathways that contribute to its therapeutic effects.
Scientific Research Applications
Structural Features
The compound features a benzo[f][1,4]oxazepine core substituted with a chloro group and an indazole moiety. This unique structure contributes to its diverse biological activities and reactivity in synthetic pathways.
Chemistry
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions such as oxidation and substitution.
Reaction Pathways
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Hydrogen peroxide | Sulfoxides |
Reduction | Lithium aluminium hydride | Alcohols |
Substitution | Amines or alkoxides | Substituted derivatives |
Biology
The compound has been investigated for its potential interactions with biological macromolecules. Studies suggest that it may exhibit significant anti-cancer , anti-inflammatory , and antimicrobial properties.
Activity Type | Mechanism/Findings |
---|---|
Anti-Cancer | Inhibits proliferation of cancer cell lines (e.g., HCT116) with IC50 values ranging from 26.75 to 28.85 µg/mL. |
Anti-inflammatory | Modulates pro-inflammatory cytokines like IL-6 and TNF-α. |
Antimicrobial | Exhibits activity against various microbial strains. |
Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society demonstrated that benzoxazepine derivatives similar to this compound significantly reduced cell viability in colorectal cancer cells through apoptosis mechanisms involving caspase activation.
Anti-inflammatory Response
Research indicated that related compounds effectively inhibited TNF-induced necroptosis in human monocytic U937 cells. This suggests therapeutic potential for treating inflammatory conditions characterized by excessive inflammation.
Medicine
Due to its bioactive properties, this compound is being explored for potential therapeutic uses in developing new pharmaceuticals targeting various diseases.
Therapeutic Potential
The compound may play a role in treating conditions such as:
- Renal disease
- Diabetic nephropathy
- Cardiovascular diseases
Industrial Applications
In industrial settings, this compound is utilized in the manufacture of specific polymers and materials due to its unique chemical properties. Its ability to undergo various chemical transformations makes it valuable for producing specialty chemicals.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c20-13-5-6-16-12(9-13)10-24(17(25)11-27-16)8-7-21-19(26)18-14-3-1-2-4-15(14)22-23-18/h5-6,9H,1-4,7-8,10-11H2,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOFVKIOCZYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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